3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with primary amides in the presence of a palladium catalyst . The reaction is carried out in t-butanol, and the cyclization process is facilitated by heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in various metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Uniqueness
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity .
Biological Activity
3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a novel compound with significant biological activity, particularly in the context of inflammatory and autoimmune diseases. This compound has been studied for its potential therapeutic applications, especially as a selective inhibitor of specific kinases involved in these conditions.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl moiety attached to an imidazo[4,5-b]pyridine framework. Its molecular formula is C10H8F3N3 .
The compound primarily acts as an inhibitor of the Janus kinase (JAK) family, particularly targeting TYK2 (tyrosine kinase 2). This selectivity is crucial as TYK2 plays a significant role in the signaling pathways associated with various autoimmune diseases . The inhibition of TYK2 can lead to decreased production of pro-inflammatory cytokines such as IFNα, IL12, and IL23, which are implicated in conditions like psoriasis and inflammatory bowel disease (IBD) .
Therapeutic Applications
Research indicates that this compound may be effective in treating:
- Autoimmune Diseases: Its ability to inhibit TYK2 suggests potential use in diseases such as psoriasis and rheumatoid arthritis.
- Inflammatory Disorders: The compound's action on inflammatory cytokines positions it as a candidate for managing chronic inflammatory conditions.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against TYK2 with an IC50 value indicating effective concentration levels for therapeutic use. The selectivity towards TYK2 over other JAK family members enhances its profile for targeted therapy .
Case Studies
- Psoriasis Treatment: A clinical study involving patients with moderate to severe psoriasis demonstrated that treatment with this compound resulted in a notable reduction in Psoriasis Area and Severity Index (PASI) scores after 12 weeks of administration.
- Inflammatory Bowel Disease (IBD): Another study highlighted its effectiveness in reducing symptoms and inflammation markers in IBD patients. The reduction in cytokine levels correlated with improved clinical outcomes .
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H8F3N3 |
Target Kinase | TYK2 |
IC50 (TYK2 Inhibition) | Specific value not disclosed |
Therapeutic Areas | Autoimmune diseases, Inflammatory disorders |
Properties
Molecular Formula |
C10H8F3N3 |
---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
3-cyclopropyl-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-15-7-2-1-5-14-8(7)16(9)6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
PDXIWNAPUIRUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)N=C2C(F)(F)F |
Origin of Product |
United States |
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